molecular formula C27H36O3 B1603017 4-Propoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate CAS No. 84600-99-7

4-Propoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate

Cat. No.: B1603017
CAS No.: 84600-99-7
M. Wt: 408.6 g/mol
InChI Key: KYLIOTOFNDEVBC-UHFFFAOYSA-N
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Description

4-Propoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate is an organic compound known for its unique chemical structure and properties It is a member of the benzoate ester family, characterized by the presence of a benzoate group attached to a cyclohexyl ring and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate typically involves the esterification of 4-(trans-4-pentylcyclohexyl)benzoic acid with 4-propoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Propoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, where nucleophiles such as hydroxide ions or amines replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Hydroxide ions in aqueous solution, amines in organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

4-Propoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of liquid crystal materials, which are essential for display technologies.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the development of advanced materials with specific optical or mechanical properties.

Mechanism of Action

The mechanism of action of 4-Propoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, in biological systems, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways. In materials science, its unique structure allows it to form ordered phases, contributing to its use in liquid crystal displays.

Comparison with Similar Compounds

Similar Compounds

  • 4-Propoxyphenyl 4-(trans-4-butylcyclohexyl)benzoate
  • 4-Propoxyphenyl 4-(trans-4-hexylcyclohexyl)benzoate
  • 4-Propoxyphenyl 4-(trans-4-heptylcyclohexyl)benzoate

Comparison

Compared to similar compounds, 4-Propoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate exhibits unique properties due to the specific length of the pentyl chain This length influences the compound’s solubility, melting point, and ability to form liquid crystalline phases

Properties

IUPAC Name

(4-propoxyphenyl) 4-(4-pentylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O3/c1-3-5-6-7-21-8-10-22(11-9-21)23-12-14-24(15-13-23)27(28)30-26-18-16-25(17-19-26)29-20-4-2/h12-19,21-22H,3-11,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLIOTOFNDEVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633052
Record name 4-Propoxyphenyl 4-(4-pentylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84600-99-7
Record name 4-Propoxyphenyl 4-(4-pentylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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